4-Bromo-2-(pyridin-4-ylmethoxy)pyridine
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Overview
Description
4-Bromo-2-(pyridin-4-ylmethoxy)pyridine is an organic compound with the molecular formula C11H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine typically involves the bromination of 2-(pyridin-4-ylmethoxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves using continuous flow reactors to ensure efficient mixing and heat transfer, which can improve yield and reduce reaction times. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(pyridin-4-ylmethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyridine ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include pyridine N-oxides or other oxidized derivatives.
Reduction Reactions: Products include reduced forms of the pyridine ring or the methoxy group.
Scientific Research Applications
4-Bromo-2-(pyridin-4-ylmethoxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyridine: Similar in structure but with a methyl group instead of the pyridin-4-ylmethoxy group.
4-Bromo-2-methoxypyridine: Similar but with a methoxy group instead of the pyridin-4-ylmethoxy group.
2-Bromo-4-methoxypyridine: Similar but with the bromine and methoxy groups in different positions.
Uniqueness
4-Bromo-2-(pyridin-4-ylmethoxy)pyridine is unique due to the presence of both the bromine atom and the pyridin-4-ylmethoxy group, which provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
4-bromo-2-(pyridin-4-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-6-14-11(7-10)15-8-9-1-4-13-5-2-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBRKVCDNMYRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1COC2=NC=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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